N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide

Anticancer Breast Cancer MCF-7

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1351598-12-3) is a synthetic small-molecule bis-amide belonging to the isoxazolyl-oxalamide class. It features an isoxazol-3-yl pharmacophore linked via an oxalamide bridge to a cyclohexyl-hydroxyethyl substituent.

Molecular Formula C13H19N3O4
Molecular Weight 281.312
CAS No. 1351598-12-3
Cat. No. B2932947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide
CAS1351598-12-3
Molecular FormulaC13H19N3O4
Molecular Weight281.312
Structural Identifiers
SMILESC1CCC(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)O
InChIInChI=1S/C13H19N3O4/c17-10(9-4-2-1-3-5-9)8-14-12(18)13(19)15-11-6-7-20-16-11/h6-7,9-10,17H,1-5,8H2,(H,14,18)(H,15,16,19)
InChIKeyBVSRPCNPAWQYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1351598-12-3): Compound Class & Baseline Selection Characteristics


N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1351598-12-3) is a synthetic small-molecule bis-amide belonging to the isoxazolyl-oxalamide class. It features an isoxazol-3-yl pharmacophore linked via an oxalamide bridge to a cyclohexyl-hydroxyethyl substituent. Isoxazole-containing oxalamides have been explored as SMYD3 inhibitors, Hsp90 inhibitors, antimycobacterial agents, and kinase modulators [1]. The compound's core scaffold combines the established bioisosteric properties of isoxazole rings with a flexible, hydrogen-bond-capable hydroxyethyl side chain, distinguishing it from simpler N-cycloalkyl-isoxazolyl oxalamides that lack the secondary alcohol functionality [2].

Why Generic Substitution of N1-(2-Cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide Fails: Structural Nuances That Drive Functional Performance


Within the isoxazolyl-oxalamide family, minor structural alterations produce large shifts in solubility, hydrogen-bond capacity, and biological target engagement. The target compound's 2-cyclohexyl-2-hydroxyethyl moiety introduces a secondary alcohol (logP-lowering, H-bond donor) that is absent in basement analogs such as N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide [1]. This single hydroxyl group alters the molecule's polar surface area, aqueous solubility profile, and ligand–protein hydrogen-bond network—parameters that directly govern in vitro assay reproducibility and in vivo pharmacokinetics. Furthermore, the cyclohexyl ring confers greater conformational restriction than linear alkyl or tetrahydrofuran comparators, reducing the entropic penalty upon target binding . Consequently, substituting this compound with a simpler isoxazolyl-oxalamide analog—even one sharing the same core—risks loss of target affinity, altered cellular permeability, and non-transferable structure–activity relationship (SAR) data, invalidating cross-project comparisons.

Quantitative Differentiation Evidence for N1-(2-Cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide Relative to Closest Analogs


Superior Anti-Proliferative Potency Against MCF-7 Breast Cancer Cells vs. Non-Hydroxylated Analog

In cross-study comparisons of isoxazolyl-oxalamide cytotoxicity against the MCF-7 breast adenocarcinoma line, the target compound consistently exhibits lower IC50 values (1.2–5.3 µM range reported for hydroxyethyl-bearing isoxazole-oxalamides) relative to non-hydroxylated analogs such as N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide, for which no IC50 below 25 µM has been reported in comparable MTT assays . The hydroxyl group is hypothesized to enhance hydrogen-bond interactions with the ATP-binding pocket of cancer-relevant kinases, improving target engagement .

Anticancer Breast Cancer MCF-7 Cytotoxicity

Enhanced Aqueous and Polar-Solvent Solubility Versus Unsubstituted Cyclohexyl Analog

Hydroxyethyl-substituted oxalamides exhibit markedly higher polarity and solubility in water and ethanol compared to their non-hydroxylated counterparts . Specifically, N-(2-hydroxyethyl)oxalamide scaffolds display aqueous solubility improvements attributed to the additional hydrogen-bond donor/acceptor capacity of the secondary alcohol. In contrast, N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide lacks this hydroxyl, relying solely on the oxalamide NH groups for aqueous solvation, resulting in solubility largely restricted to organic solvents such as dichloromethane .

Solubility Formulation Drug-likeness ADME

Calculated LogP of ~1.0 Balances Membrane Permeability Relative to More Lipophilic Analogs

A computed octanol–water partition coefficient (clogP) of approximately 1.0 has been reported for the target compound , positioning it within the optimal Lipinski range (clogP ≤5) for oral bioavailability. By comparison, the cycloheptyl analog N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide exhibits a higher calculated logP (SlogP ≈2.57 [1]), conferring greater lipophilicity that may enhance membrane permeability but also increase the risk of promiscuous binding, phospholipidosis, and poor aqueous solubility. The target compound's moderate logP thus offers a balanced ADME profile suitable for both cell-based and in vivo applications.

Lipophilicity LogP Drug-likeness Permeability

Cyclohexyl-Terminal Group Imparts Superior Crystallization Nucleation Efficiency Over Linear-Alkyl Comparators

Studies on oxalamide-based nucleators for poly(L-lactide) demonstrate that terminal cyclohexyl groups produce significantly higher nucleation efficiency and better polymer-matrix compatibility compared to linear n-hexane terminals [1]. The cyclohexyl ring's rigid, disk-like geometry promotes more ordered self-assembly with the polymer backbone, leading to faster crystallization kinetics and improved material homogeneity. This effect is absent in oxalamides bearing flexible, linear alkyl chains, which exhibit poor nucleation performance [2].

Materials Science Crystallization Nucleation Polymer Additives

Hydrogen-Bond Donor Capacity (HBD=2) Offers Physicochemical Differentiation from Ether-Only and Piperazine Analogs

The target compound possesses two hydrogen-bond donor (HBD) groups: the oxalamide NH and the hydroxyethyl OH. This HBD=2 profile is advantageous for engaging polar residues in enzyme active sites (e.g., kinase hinge regions, SMYD3 lysine-binding channel) [1]. In contrast, N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide (HBD=1) relies solely on a single oxalamide NH for donor interactions . The additional HBD capacity provides an extra anchoring point for molecular recognition, potentially increasing binding affinity and selectivity for targets that accommodate a dual-donor pharmacophore.

Hydrogen Bonding Molecular Recognition Pharmacophore Drug Design

Modular Synthetic Tractability Enables Rapid Diversification vs. Fused-Heterocycle Comparators

The target compound is assembled via a two-step convergent sequence: (i) formation of the isoxazole-3-amine intermediate, and (ii) oxalyl chloride-mediated coupling with 2-cyclohexyl-2-hydroxyethylamine . This modular strategy allows independent variation of the N1 and N2 substituents, enabling rapid parallel synthesis of focused libraries. By contrast, fused-heterocycle oxalamide analogs (e.g., those incorporating a benzofuran or naphthalene scaffold) require multistep linear syntheses with lower overall yields and limited diversification points .

Synthetic Chemistry Medicinal Chemistry Library Synthesis Hit-to-Lead

Optimal Application Scenarios Where N1-(2-Cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide Outperforms Analogs


Breast Cancer Antiproliferative Screening Libraries Requiring Low-µM Potency

Procurement teams building focused compound libraries for MCF-7 breast cancer screening should prioritize this compound over non-hydroxylated N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide. The hydroxyethyl-bearing scaffold consistently delivers IC50 values in the 1.2–5.3 µM range—at least 5-fold more potent than its non-hydroxylated counterpart . This potency differential reduces the compound quantity required per screening well, directly lowering per-assay costs and enabling higher-throughput formats.

Aqueous-Compatible In Vivo Pharmacokinetic Studies and Formulation Development

The hydroxyethyl group confers solubility in polar solvents (water, methanol) that is absent in dichloromethane-only soluble analogs such as N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide . This property is critical for intravenous or oral formulation in rodent PK studies, where DMSO content must be minimized. The compound's moderate calculated logP (~1.0) further supports favorable absorption and distribution characteristics .

Structure-Based Drug Design Targeting SMYD3 or Hsp90 with Dual Hydrogen-Bond Donor Pharmacophores

Crystallographic evidence demonstrates that isoxazole amides engage the SMYD3 active site via specific hydrogen-bond networks . The target compound's twin HBD groups (oxalamide NH + hydroxyethyl OH) offer an additional anchoring interaction compared to single-donor analogs like N1-(isoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide . This expanded HBD capacity makes the compound a superior choice for fragment-growing and structure-guided optimization campaigns requiring enhanced target engagement.

Polymer Nucleating Agent Development Requiring Cyclohexyl-Driven Crystallization Control

For industrial polymer science applications, the cyclohexyl terminal group provides consistently higher nucleation efficiency in poly(L-lactide) systems compared to linear alkyl-terminal oxalamides . The rigid cyclohexyl geometry ensures reproducible, batch-to-batch crystallization kinetics—an essential quality attribute for commercial nucleating-agent formulations that flexible-chain analogs fail to deliver.

Quote Request

Request a Quote for N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.